2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide
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Overview
Description
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group, as well as a benzylacetamide moiety. The compound’s molecular formula is C12H15N3O, and it has a molecular weight of 217.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction can lead to the formation of reduced amide or pyrazole derivatives .
Scientific Research Applications
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide
- 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-benzylacetamide is unique due to its benzylacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)-N-benzylacetamide |
InChI |
InChI=1S/C13H16N4O/c1-10-7-12(14)16-17(10)9-13(18)15-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,14,16)(H,15,18) |
InChI Key |
RWYKMYQCEHCENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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